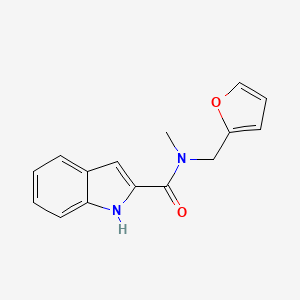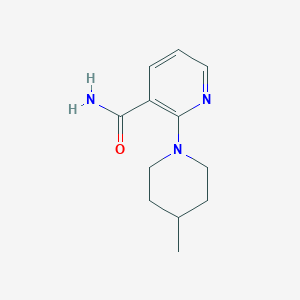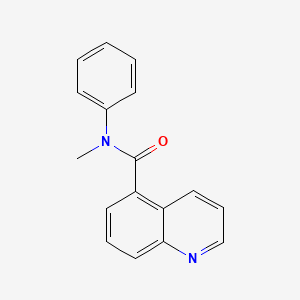
N-(furan-2-ylmethyl)-N-methyl-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-N-methyl-1H-indole-2-carboxamide, also known as FIIN-2, is a small molecule inhibitor that has gained attention in recent years due to its potential in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively studied. In
Wirkmechanismus
N-(furan-2-ylmethyl)-N-methyl-1H-indole-2-carboxamide inhibits the kinase activity of FGFR1, FGFR2, and FGFR3 by binding to the ATP-binding pocket of the kinase domain. This binding prevents the phosphorylation of downstream signaling proteins, which are essential for cancer cell growth and survival. In addition, this compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer effects in preclinical models, with minimal toxicity to normal cells. In addition, this compound has been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis. This compound has also been shown to have anti-inflammatory effects, which may contribute to its anti-cancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(furan-2-ylmethyl)-N-methyl-1H-indole-2-carboxamide is its selectivity for FGFR1, FGFR2, and FGFR3, which reduces the risk of off-target effects. In addition, this compound has good pharmacokinetic properties, which make it suitable for in vivo studies. However, the synthesis of this compound is complex and time-consuming, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the research on N-(furan-2-ylmethyl)-N-methyl-1H-indole-2-carboxamide. One direction is to optimize the synthesis of this compound to improve its yield and purity. Another direction is to study the efficacy of this compound in combination with other cancer treatments, such as chemotherapy and immunotherapy. Additionally, the use of this compound in the treatment of other diseases, such as fibrosis and inflammation, should be explored. Finally, the development of more potent and selective FGFR inhibitors based on the structure of this compound should be pursued.
Conclusion:
This compound is a promising small molecule inhibitor that has shown potent anti-cancer effects in preclinical models. Its mechanism of action has been extensively studied, and its selectivity for FGFR1, FGFR2, and FGFR3 reduces the risk of off-target effects. Although the synthesis of this compound is complex, its good pharmacokinetic properties make it suitable for in vivo studies. Future research should focus on optimizing the synthesis of this compound, studying its efficacy in combination with other cancer treatments, and exploring its potential in the treatment of other diseases.
Synthesemethoden
The synthesis of N-(furan-2-ylmethyl)-N-methyl-1H-indole-2-carboxamide involves a multi-step process that starts with the reaction of 2-bromo-5-nitrobenzaldehyde with furfurylamine to form 2-(furan-2-ylmethyl)-5-nitrobenzaldehyde. This intermediate is then reduced to 2-(furan-2-ylmethyl)-5-aminobenzaldehyde, which is subsequently reacted with methyl anthranilate to form the final product, this compound. The synthesis of this compound has been optimized to improve its yield and purity, and the compound has been characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(furan-2-ylmethyl)-N-methyl-1H-indole-2-carboxamide has been studied extensively in preclinical models of cancer, and it has shown promising results in inhibiting the growth and proliferation of cancer cells. This compound has been shown to selectively target the kinase activity of FGFR1, FGFR2, and FGFR3, which are overexpressed in various types of cancer, including breast, lung, and prostate cancer. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have synergistic effects when used in combination with other cancer treatments.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-N-methyl-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-17(10-12-6-4-8-19-12)15(18)14-9-11-5-2-3-7-13(11)16-14/h2-9,16H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRNLZBRUXTBSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)C(=O)C2=CC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[3-(Diethylsulfamoyl)-4-methylphenyl]sulfamoyl]-4-methylbenzoic acid](/img/structure/B7476029.png)

![[2-(3-Fluoroanilino)-2-oxoethyl] 2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylbenzoate](/img/structure/B7476042.png)
![5-bromo-N-[(4-bromophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7476046.png)
![2-[[4-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]methyl]-8-methylimidazo[1,2-a]pyridine](/img/structure/B7476060.png)

![2-[(1-methylsulfonyl-3,4-dihydro-2H-quinoline-6-carbonyl)amino]benzoic acid](/img/structure/B7476084.png)
![2-[[4-(4-Fluorophenyl)-5-sulfanylidene-1,3,4-thiadiazol-2-yl]sulfanyl]acetonitrile](/img/structure/B7476092.png)

![3-[(2-Methoxyphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7476099.png)
![4-chloro-N-[2-oxo-2-[4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]ethyl]benzamide](/img/structure/B7476101.png)
![3-[(2-methyl-1,3-thiazol-4-yl)methoxy]-N-[(1S)-1-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B7476107.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(4-phenylmethoxyphenyl)acetamide](/img/structure/B7476121.png)
![3-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B7476124.png)